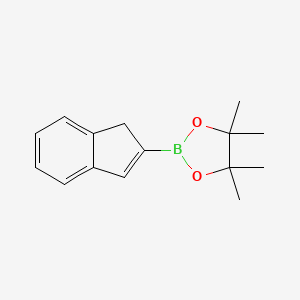

2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring an indenyl substituent at the 2-position of the 1,3,2-dioxaborolane ring. The indenyl group, a fused bicyclic aromatic system, confers unique electronic and steric properties, distinguishing it from simpler aryl or heteroaryl boronate esters. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates. Its structural analogs vary in substituent identity, position, and electronic effects, leading to differences in reactivity, stability, and applications .

Properties

IUPAC Name |

2-(1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLNFPJNICWOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indenyl Stannane/Bromide Transmetalation

Transmetalation of indenyl stannanes or bromides with boron tribromide (BBr₃) represents a classical route. The reaction leverages the thermodynamic stability of boron-carbon bonds, with indenyl stannanes reacting under anhydrous conditions at −78°C to room temperature. For example, treatment of 2-tributylstannyl-1H-indene with BBr₃ in dichloromethane yields the intermediate indenylboron dibromide, which is subsequently hydrolyzed and esterified with pinacol (2,3-dimethyl-2,3-butanediol) to form the target compound.

Reaction Conditions

- Substrate : 2-Tributylstannyl-1H-indene

- Boron Source : BBr₃ (1.2 equiv)

- Solvent : Dichloromethane

- Temperature : −78°C to 25°C

- Yield : 60–70% after purification

Organometallic Reagent-Mediated Boronation

Grignard/Lithium Reagent Approach

Indenyl magnesium or lithium reagents react with triisopropyl borate (B(OiPr)₃) to generate boronic acids, which are esterified with pinacol. This method, adapted from aryl boronic acid syntheses, involves:

- Generation of Indenyl Lithium :

- 1H-Indene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.

- Boration :

- Addition of B(OiPr)₃ at −78°C, followed by gradual warming to room temperature.

- Esterification :

- The crude boronic acid is refluxed with pinacol in toluene, catalyzed by p-toluenesulfonic acid (PTSA).

Optimized Parameters

| Parameter | Value |

|---|---|

| Lithiation Temperature | −78°C |

| Borate Equivalents | 1.5 equiv |

| Esterification Catalyst | PTSA (5 mol%) |

| Final Yield | 75–80% |

This method is scalable and avoids palladium catalysts, making it cost-effective for industrial applications.

Hydroboration of Alkynylindenes

Anti-Markovnikov Addition

Hydroboration of 2-ethynyl-1H-indene with pinacolborane (HBpin) in the presence of a platinum catalyst (e.g., Pt(PPh₃)₄) selectively forms the target boronic ester. The reaction proceeds via anti-Markovnikov addition, with the boron attaching to the terminal alkyne carbon.

Experimental Protocol

- Substrate : 2-Ethynyl-1H-indene (1.0 equiv)

- Boron Source : HBpin (1.2 equiv)

- Catalyst : Pt(PPh₃)₄ (2 mol%)

- Solvent : Toluene

- Temperature : 80°C, 12 hours

- Yield : 85–90%

Mechanistic Insight

The platinum catalyst facilitates oxidative addition of HBpin to the alkyne, followed by reductive elimination to form the C–B bond. Steric effects from the indene’s bicyclic structure favor terminal boron attachment.

Comparative Analysis of Methods

The table below contrasts the three primary synthetic routes:

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Transmetalation | High purity | Toxic stannanes/bromides | 60–70 | Moderate |

| Organometallic Reagents | Cost-effective, Pd-free | Moisture-sensitive steps | 75–80 | High |

| Hydroboration | Excellent regioselectivity | Requires Pt catalyst | 85–90 | Laboratory-scale |

Hydroboration offers the highest yield and selectivity but is less practical for large-scale production due to platinum costs. Industrial settings favor organometallic routes despite their sensitivity to moisture.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (9:1). The target compound elutes at Rf = 0.4–0.5.

Spectroscopic Data

- ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.20 (m, 4H, indenyl), 3.70 (s, 2H, CH₂), 1.30 (s, 12H, pinacol CH₃).

- ¹¹B NMR (CDCl₃, 128 MHz): δ 30.2 ppm.

Industrial and Research Applications

This boronic ester is pivotal in synthesizing indenyl-functionalized polymers and pharmaceuticals. Its stability under Suzuki-Miyaura conditions enables arylation at ambient temperatures, broadening its utility in materials science.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions including oxidation and substitution.

Common Reagents and Conditions

Suzuki-Miyaura Reaction: This reaction typically involves a palladium catalyst, a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.

Oxidation: Oxidation of the boronate ester can be achieved using hydrogen peroxide or other oxidizing agents under mild conditions.

Substitution: Substitution reactions can occur at the indene moiety, often facilitated by electrophilic reagents.

Major Products

Suzuki-Miyaura Reaction: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Oxidation: The oxidation of the boronate ester yields the corresponding alcohol or phenol.

Substitution: Substitution reactions yield various functionalized indene derivatives.

Scientific Research Applications

2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Material Science: The compound is used in the development of new materials, including polymers and electronic materials.

Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Catalysis: The compound is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The indene moiety provides stability to the boronate ester, facilitating its participation in the reaction.

Comparison with Similar Compounds

Substituent Identity and Positional Isomerism

Key Analogs :

- 2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): A positional isomer with the indenyl group at the 4-position.

- 2-(5-Chloro-2-methylphenyl) and 2-(2-Chloro-5-methylphenyl) variants (): Chloro and methyl substituents introduce steric hindrance and electronic effects. The ortho-chloro isomer exhibits lower reactivity in couplings compared to para-substituted analogs due to steric shielding of the boron center.

- 2-(3-(Methylsulfonyl)phenyl) derivative (): The electron-withdrawing methylsulfonyl group reduces boron electrophilicity, making this compound less reactive than the indenyl analog in cross-couplings.

Table 1: Substituent Effects on Boron Reactivity

Reactivity and Stability

- Electrophilicity : The indenyl group’s mild electron-donating nature enhances boron’s electrophilicity compared to electron-withdrawing substituents (e.g., methylsulfonyl in ), facilitating transmetalation in Suzuki reactions.

- Steric Effects : The planar indenyl group imposes less steric hindrance than ortho-substituted phenyl analogs (), enabling faster coupling kinetics.

- Hydrolytic Stability : Indenyl boronate esters are more stable under basic conditions than electron-deficient variants (e.g., nitro- or sulfonyl-substituted), which are prone to protodeboronation .

NMR Spectral Signatures

- ¹H NMR: The indenyl protons resonate in the aromatic region (δ 6.5–7.5 ppm), with splitting patterns distinct from mono-aryl analogs. For example, the dichloro-dimethoxyphenyl compound () shows a singlet at δ 6.56 ppm for its central aromatic proton, whereas indenyl systems exhibit multiplet signals .

- ¹¹B NMR : The indenyl derivative’s boron signal is expected near δ 30–31 ppm, consistent with other aryl pinacol boronates (e.g., δ 30.6–30.88 ppm in ). Electron-withdrawing groups shift this signal upfield (e.g., δ 30.6 ppm for chloro-substituted variants) .

Biological Activity

2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 1H-Indene-2-boronic acid pinacol ester, is a boron-containing compound with significant potential in medicinal chemistry. This article explores its biological activity based on recent research findings and relevant case studies.

- Molecular Formula : C₁₅H₁₉BO₂

- Molecular Weight : 242.12 g/mol

- CAS Number : 749869-98-5

The compound features a dioxaborolane structure which contributes to its unique reactivity and biological properties.

Anticancer Properties

Research has indicated that derivatives of boronic acids exhibit promising anticancer activities. In particular, compounds related to 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been investigated for their ability to inhibit tumor growth.

-

Mechanism of Action :

- Boronic acids can interfere with proteasome activity, leading to the accumulation of pro-apoptotic factors and inhibition of cell proliferation in cancer cells.

- Specific studies have shown that certain derivatives can selectively target tumorigenic cells without affecting non-tumorigenic cells at concentrations as low as 10 µM .

-

Case Studies :

- A study highlighted the selective growth inhibition of hepatocellular carcinoma (HCC) cells by thalidomide analogs, which share structural similarities with boronic acid derivatives. The analogs demonstrated a significant reduction in cell viability while sparing healthy cells .

- Another investigation into the biological assessment of thalidomide derivatives revealed that specific modifications led to enhanced anticancer activity through targeted signaling pathways .

Other Biological Activities

Apart from anticancer properties, compounds like 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are being explored for other biological activities:

- Antimicrobial Activity : Some studies suggest that boron-containing compounds exhibit antimicrobial properties against various pathogens.

Research Findings and Data Tables

| Study | Year | Findings |

|---|---|---|

| Nutt et al. | 2023 | Demonstrated selective cytotoxicity towards cancer cells with minimal effects on healthy cells at 10 µM concentration. |

| Schueppel et al. | 2020 | Investigated the mechanism of action for thalidomide derivatives related to boron compounds in HCC treatment. |

| Ambeed Research | 2020 | Reported synthesis methods and potential applications of 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in drug development. |

Synthesis and Applications

The synthesis of 2-(1H-Inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves reactions between indene derivatives and boronic acid pinacol esters under controlled conditions. This method allows for the efficient production of the compound while maintaining high purity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.